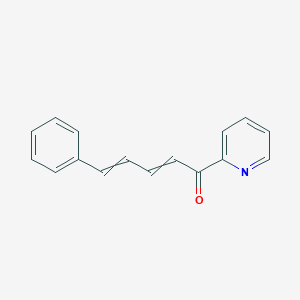![molecular formula C9H8F4OS B14355344 2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol CAS No. 90314-95-7](/img/structure/B14355344.png)
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol is a chemical compound characterized by the presence of a phenol group and a tetrafluoropropyl sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol typically involves the reaction of 2,2,3,3-tetrafluoropropyl thiol with a phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, to form thiol derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in π-π interactions, while the tetrafluoropropyl sulfanyl group can engage in hydrophobic interactions and influence the compound’s overall reactivity. These interactions contribute to the compound’s effects in various applications, including its biological activity and chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine
- [(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide
- Succinic acid, 2,2,3,3-tetrafluoropropyl tetrahydrofurfuryl ester
Uniqueness
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol is unique due to its specific combination of a phenol group and a tetrafluoropropyl sulfanyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, contributing to its versatility in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
90314-95-7 |
|---|---|
Molekularformel |
C9H8F4OS |
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
2-(2,2,3,3-tetrafluoropropylsulfanyl)phenol |
InChI |
InChI=1S/C9H8F4OS/c10-8(11)9(12,13)5-15-7-4-2-1-3-6(7)14/h1-4,8,14H,5H2 |
InChI-Schlüssel |
LQRLRQWWWGXWAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)SCC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


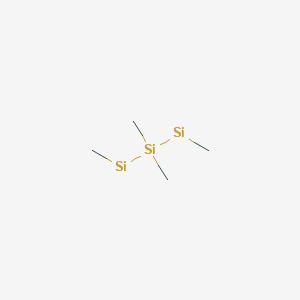
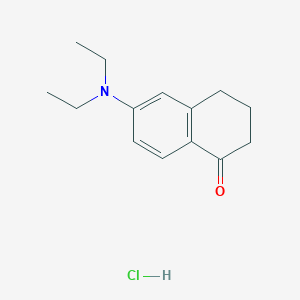
![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
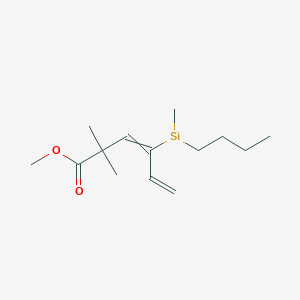
![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)
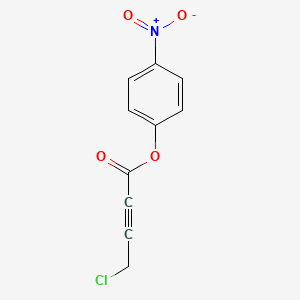
![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
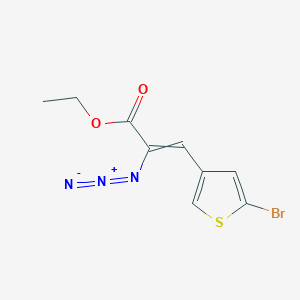
![2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine](/img/structure/B14355317.png)
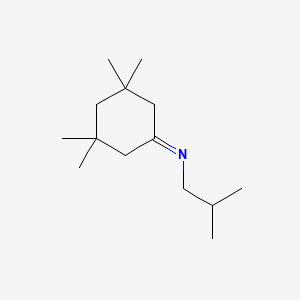
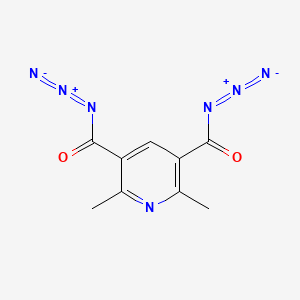
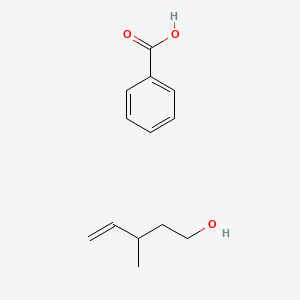
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)
